(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride

Übersicht

Beschreibung

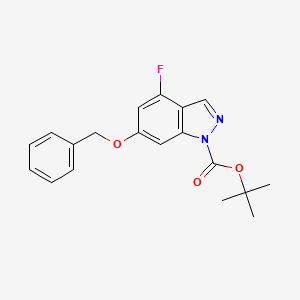

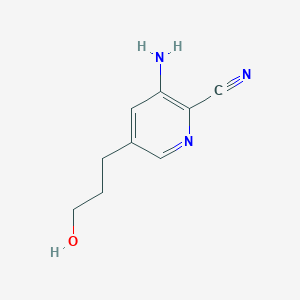

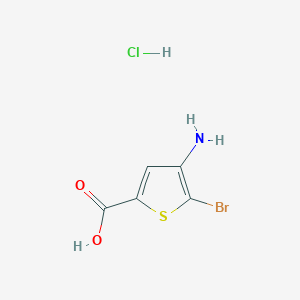

“(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is a chemical compound that belongs to the class of benzothiazole derivatives . It has the molecular formula C10H8ClNO2S .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H8ClNO2S . The molecular weight of this compound is 241.69 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The chemical compound (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride is a versatile intermediate in synthetic chemistry, primarily used in the synthesis of various benzothiazole derivatives with significant biological activities. For instance, new 2-substituted benzothiazole derivatives have been synthesized for antimicrobial evaluation. These derivatives demonstrated antimicrobial properties when tested, highlighting the compound's role in the development of potential antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Microbial Studies and Antifungal Activities

The compound's derivatives have also been explored for their antimicrobial and antifungal activities, showing promise in the synthesis of new pyridine derivatives with microbial studies. These derivatives underwent various chemical reactions to yield products with evaluated antibacterial and antifungal properties, indicating the chemical's potential in creating compounds with significant biological activities (Patel & Agravat, 2007).

Functionalized Benzothiazole for Biological Activities

Further research has involved functionalizing 2-hydrazinobenzothiazole with isatin and some carbohydrates under conventional and ultrasound methods, leading to compounds with antimicrobial and antiviral activities. This demonstrates the compound's utility in synthesizing derivatives that are functionally diverse and biologically active, with better yields and shorter reaction times being achieved under ultrasound irradiation (Badahdah, Hamid, & Noureddin, 2015).

Cytotoxicity Studies in Cancer Research

The chemical has also found applications in cancer research, where derivatives synthesized from it have been tested for cytotoxicity against human cancer cell lines. Pd(II) and Pt(II) pincer complexes of a benzothiazole-appended methylthioacetamide ligand were synthesized and evaluated in vitro for their cytotoxicity, presenting new avenues for the development of cancer therapeutics (Aleksanyan, Churusova, Rybalkina, Nelyubina, & Kozlov, 2022).

Fluorescent Brighteners Development

Moreover, novel fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives were synthesized using a method that employs the compound for the development of blue fluorescent brighteners. This application showcases the compound's role in the synthesis of materials with specific optical properties, contributing to the fields of material science and fluorescent probe development (Harishkumar, Mahadevan, & Masagalli, 2012).

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONMQOVJLSXZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)

![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)